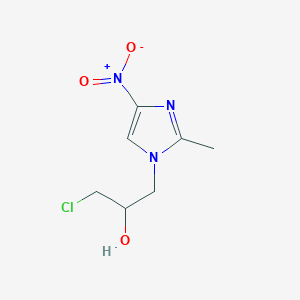

1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole

説明

1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole, also known as this compound, is a useful research compound. Its molecular formula is C7H10ClN3O3 and its molecular weight is 219.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds are known to interact with various cellular structures and enzymes, affecting their function and leading to the desired therapeutic effects .

Mode of Action

This interaction can result in a variety of effects, depending on the specific target and the nature of the interaction .

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways, leading to downstream effects that contribute to their therapeutic action .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound, which in turn affects its efficacy .

Result of Action

Similar compounds are known to have various effects at the molecular and cellular level, contributing to their therapeutic action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ornidazole Isomer . These factors can include pH, temperature, and the presence of other compounds, among others .

These effects contribute to their therapeutic action and are influenced by various environmental factors .

生物活性

1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the nitroimidazole class, which is characterized by the presence of a nitro group attached to an imidazole ring. Nitroimidazoles are known for their diverse biological activities, particularly against anaerobic bacteria and protozoa.

The biological activity of nitroimidazoles, including this compound, primarily relies on the reductive bioactivation of the nitro group. This process generates reactive intermediates that can:

- Interact with DNA : The formation of free radicals can lead to DNA damage, inhibiting cellular replication.

- Inhibit key metabolic pathways : By disrupting the function of essential enzymes in pathogens, these compounds can effectively halt their growth.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound against various pathogens:

- Antibacterial Activity : The compound shows significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 1000 µg/mL. Notably, it exhibits bactericidal properties against strains like Staphylococcus epidermidis and Bacillus subtilis .

| Pathogen | MIC (µg/mL) | MBC/MIC Ratio | Activity Type |

|---|---|---|---|

| S. epidermidis ATCC 12228 | 31.25 | 1 | Bactericidal |

| B. subtilis ATCC 6633 | 62.5 | 1 | Bactericidal |

| M. luteus ATCC 10240 | 100 | 1.5 | Bactericidal |

Antiprotozoal Activity

Research indicates that this compound also possesses antiprotozoal activity , particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown promising results in inhibiting the growth of this parasite, making it a candidate for further development in treating parasitic infections .

Study on Antiprotozoal Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various nitroimidazole derivatives, including this compound. The findings indicated that this compound exhibited significant antiprotozoal activity with an IC50 value indicating effective inhibition of T. cruzi growth .

Radiosensitization Potential

Another area of interest is the compound's potential as a radiosensitizer . Research has shown that nitroimidazoles can enhance the effectiveness of radiation therapy by selectively targeting hypoxic tumor cells. The ability of this compound to generate reactive intermediates under hypoxic conditions may contribute to its efficacy in cancer treatment .

科学的研究の応用

Medicinal Chemistry and Antiparasitic Activity

The compound belongs to a class of nitroimidazole derivatives, which are well-known for their effectiveness against protozoan infections. Notably, it has been highlighted for its use as a trichomonacide , specifically against Trichomonas vaginalis, a pathogenic protozoan responsible for trichomoniasis. The effectiveness of this compound stems from its ability to disrupt cellular processes in parasites, making it a potential candidate for therapeutic interventions in infectious diseases caused by protozoa .

Case Study: Trichomoniasis Treatment

A study indicated that compounds structurally related to 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole exhibit promising results in vitro against T. vaginalis. The S-nitro isomers were particularly noted for their enhanced activity, suggesting that modifications to the nitroimidazole structure can lead to improved therapeutic efficacy .

Synthesis and Derivatives

The synthesis of this compound involves reacting 4 or 5-nitroimidazole with epichlorohydrin under controlled conditions. This synthetic pathway not only yields the target compound but also opens avenues for creating various derivatives that may possess unique pharmacological properties .

Table: Synthetic Pathways and Yields

| Reaction Component | Conditions | Yield (%) |

|---|---|---|

| 4,5-Nitroimidazole + Epichlorohydrin | Reflux at 110-118°C | High |

| This compound + KOH | Slurry at -25°C, then heated | Moderate |

Broader Applications in Cancer Research

Beyond antiparasitic uses, nitroimidazole derivatives have garnered attention in cancer research due to their role as radiosensitizers. These compounds can enhance the effectiveness of radiation therapy by generating reactive intermediates under hypoxic conditions, which can damage cancer cells more effectively than normal cells .

Case Study: Radiosensitization

Research has demonstrated that nitroimidazoles can be utilized as radiosensitizers in hypoxic tumor environments. This property is particularly beneficial in treating solid tumors where oxygen levels are low, allowing for targeted therapy while minimizing damage to surrounding healthy tissues .

Pharmacological Profile and Development

The pharmacological profile of this compound suggests its potential as a versatile therapeutic agent. Its ability to be formulated into various pharmaceutical forms—such as tablets or suspensions—facilitates its application in clinical settings .

Table: Formulation Types and Dosage Forms

| Formulation Type | Dosage Form | Administration Route |

|---|---|---|

| Solid | Tablets | Oral |

| Liquid | Suspensions | Oral |

| Injectable | Solutions | Intravenous |

Regulatory and Safety Considerations

As with any pharmaceutical compound, safety and regulatory compliance are paramount. The compound is produced under stringent quality controls, ensuring that it meets international standards for pharmaceutical testing and development .

特性

IUPAC Name |

1-chloro-3-(2-methyl-4-nitroimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O3/c1-5-9-7(11(13)14)4-10(5)3-6(12)2-8/h4,6,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFLTWHMNZZBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CC(CCl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932264 | |

| Record name | 1-Chloro-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14419-11-5 | |

| Record name | 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14419-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014419115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural modifications were made to 1-(3-chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole, and what was the rationale behind these changes?

A1: The research paper [] describes the synthesis of amine and phenoxy derivatives of this compound. These derivatives were created by reacting the parent compound with various amines and phenols.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。